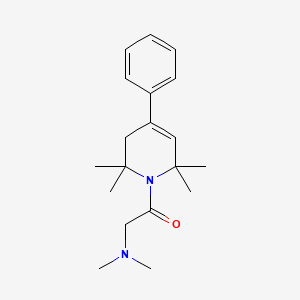
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid is a compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . It is a derivative of cyclohexane, featuring a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on the cyclohexane ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxycyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., trifluoroacetic acid (TFA))
Major Products Formed
Oxidation: 4-ketocyclohexanecarboxylic acid
Reduction: 4-hydroxycyclohexylmethanol
Substitution: Free amino(4-hydroxycyclohexyl)carboxylic acid
Aplicaciones Científicas De Investigación
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule. The hydroxyl and carboxylic acid groups provide additional sites for chemical modifications, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid can be compared with other similar compounds, such as:
- N-Boc-amino(4-hydroxyphenyl)carboxylic acid
- N-Boc-amino(4-hydroxybenzyl)carboxylic acid
- N-Boc-amino(4-hydroxycyclopentyl)carboxylic acid
These compounds share similar structural features, such as the Boc-protected amino group and hydroxyl group, but differ in the nature of the cyclic ring or aromatic group. The unique combination of the cyclohexane ring with the Boc-protected amino and hydroxyl groups in this compound provides distinct reactivity and applications .
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)17-11(16)13-18-10(15)8-4-6-9(14)7-5-8/h8-9,14H,4-7H2,1-3H3,(H,13,16) |
Clave InChI |
FHKBRTRXIIFZPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOC(=O)C1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



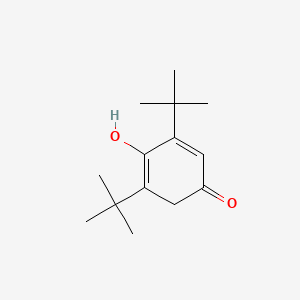
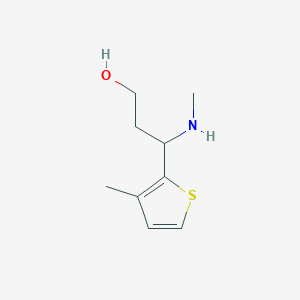
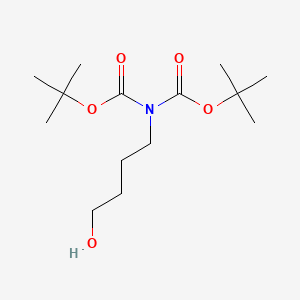
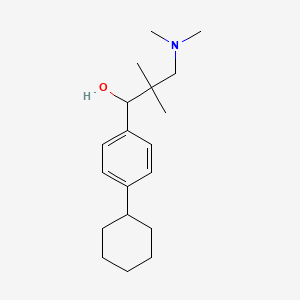
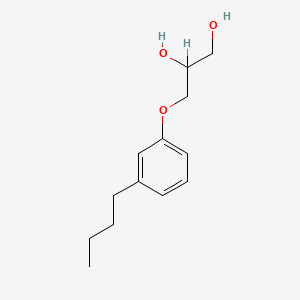


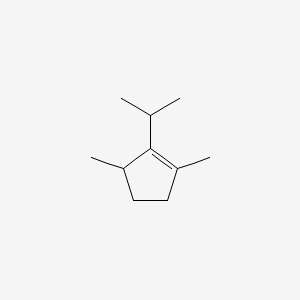

![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)


